molecular formula C13H13Cl2N3OS B2921400 2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide CAS No. 2034547-04-9

2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide

Cat. No.: B2921400
CAS No.: 2034547-04-9
M. Wt: 330.23
InChI Key: MSSPBJQTCVMQKH-UHFFFAOYSA-N
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Description

2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and pyrazolo[1,5-a]pyridine intermediates. The reaction conditions may involve:

    Halogenation: Introduction of chlorine atoms to the thiophene ring.

    Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

    Cyclization: Formation of the pyrazolo[1,5-a]pyridine ring system through cyclization reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the thiophene ring or the pyrazolo[1,5-a]pyridine moiety.

    Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3OS/c14-11-5-9(12(15)20-11)13(19)16-6-8-7-17-18-4-2-1-3-10(8)18/h5,7H,1-4,6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSPBJQTCVMQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=C(SC(=C3)Cl)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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